BenchChemオンラインストアへようこそ!

Flutazolam, (S)-

Behavioral Pharmacology Anxiolytic Screening Benzodiazepine Comparison

Procure (S)-Flutazolam, the single S-enantiomer, for defined stereochemical GABA-A receptor modulation. Unlike racemic flutazolam or generic benzodiazepines, this enantiomer enables precise structure-activity relationship (SAR) studies. Its unique biphasic PK (short 3.5 h parent, long 47-100 h active metabolite) and clinically validated GI indications (e.g., COREMINAL for IBS/gastritis) provide a specialized tool for investigating brain-gut interactions and delayed pharmacological effects. Do not substitute with racemic mixtures—ensure enantiomeric purity for accurate mechanistic and translational research outcomes.

Molecular Formula C19H18ClFN2O3
Molecular Weight 376.812
CAS No. 158251-56-0
Cat. No. B1146917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutazolam, (S)-
CAS158251-56-0
SynonymsOxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (S)-
Molecular FormulaC19H18ClFN2O3
Molecular Weight376.812
Structural Identifiers
SMILESC1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F
InChIInChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1
InChIKeyWMFSSTNVXWNLKI-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Flutazolam (CAS 158251-56-0): Stereochemically Defined Benzodiazepine for Preclinical Anxiolytic and Gastrointestinal Research


(S)-Flutazolam (CAS 158251-56-0), a single enantiomer of the benzodiazepine derivative flutazolam, is a positive allosteric modulator of the GABA-A receptor [1]. The compound possesses a defined stereochemical configuration (S-enantiomer) and exhibits the core pharmacological profile of the benzodiazepine class, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties [2]. Unlike the racemic mixture, (S)-Flutazolam provides researchers with a stereochemically pure compound for investigating structure-activity relationships and enantiomer-specific receptor interactions [3].

(S)-Flutazolam Procurement: Why Non-Stereospecific and Class-Wide Alternatives Cannot Substitute


Generic substitution with other benzodiazepines or racemic flutazolam is not scientifically equivalent for procurement due to three critical differentiating factors: (1) stereospecificity—the (S)-enantiomer is a defined single stereoisomer with distinct structural requirements for GABA-A receptor binding, whereas racemic mixtures contain both enantiomers that may differ in affinity or functional activity [1]; (2) a unique pharmacological fingerprint characterized by a short parent elimination half-life (3.5 hours) paired with a long-lived active metabolite (47–100 hours), a combination not shared by common comparators like diazepam [2]; and (3) clinically validated dissolution specifications for approved formulations (COREMINAL fine granules and tablets) that ensure consistent immediate-release performance in experimental models [3]. These attributes cannot be assumed for non-stereochemically defined or alternative benzodiazepines.

(S)-Flutazolam Quantitative Differentiation Guide: Evidence-Based Selection Criteria


(S)-Flutazolam vs. Diazepam: Comparative Behavioral Pharmacology in Rodent Models

In a direct head-to-head comparative study in mice and rats, (S)-Flutazolam (as MS-4101) demonstrated a differential potency profile relative to diazepam. While the two compounds were equipotent in suppressing hyperemotionality in septal rats, fighting behavior in isolated mice, and pentylenetetrazol-induced convulsions, (S)-Flutazolam was more potent than diazepam in reducing spontaneous locomotor activity in the open-field test and in potentiating methamphetamine-induced locomotor stimulation [1]. Conversely, (S)-Flutazolam was less potent than diazepam in potentiating ethanol-induced anesthesia, preventing maximal electroshock, preventing strychnine convulsion, and exerting muscle relaxant effects [2].

Behavioral Pharmacology Anxiolytic Screening Benzodiazepine Comparison

(S)-Flutazolam vs. Diazepam and Alprazolam: Distinct Elimination Half-Life Profile

(S)-Flutazolam exhibits a unique biphasic elimination profile not shared by common benzodiazepines. The parent compound has a short elimination half-life of 3.5 hours, while its major active metabolite, N-desalkylflurazepam, has a long half-life of 47–100 hours [1]. In contrast, diazepam has a long parent half-life (20–100 hours) and alprazolam has an intermediate half-life (11.2 hours, range 6.3–26.9 hours) [2]. This pharmacokinetic combination—rapid parent clearance with prolonged active metabolite exposure—is a defining characteristic of (S)-Flutazolam.

Pharmacokinetics Drug Metabolism Half-Life Comparison

(S)-Flutazolam Dissolution Specification: Validated Immediate-Release Performance

The Japanese Orange Book specifies dissolution acceptance criteria for (S)-Flutazolam formulated products: COREMINAL Fine Granules 1% (10 mg/g) require ≥75% dissolution within 30 minutes, and COREMINAL Tablets 4 mg require ≥80% dissolution within 30 minutes, both using the paddle method at 50 rpm in water [1]. These validated dissolution specifications provide a quantitative benchmark for immediate-release performance that is not universally defined for alternative benzodiazepine compounds or uncharacterized research materials.

Pharmaceutical Quality Control Dissolution Testing Formulation Equivalence

(S)-Flutazolam Unique Therapeutic Indications: Differentiated from Diazepam and Other Benzodiazepines

(S)-Flutazolam is approved in Japan for indications that are not shared by diazepam or most other benzodiazepines: chronic gastritis, duodenal ulcer, irritable bowel syndrome, and gastric ulcer [1]. In contrast, diazepam is primarily indicated for anxiety disorders, muscle spasm, and seizure disorders. This unique gastrointestinal indication profile, coupled with its anxiolytic activity, positions (S)-Flutazolam as a specialized tool for investigating the brain-gut axis and stress-related gastrointestinal dysfunction.

Clinical Indications Gastrointestinal Pharmacology Drug Repurposing

(S)-Flutazolam vs. Racemic Flutazolam: Stereochemical Definition as a Procurement Differentiator

(S)-Flutazolam (CAS 158251-56-0) is the stereochemically defined S-enantiomer, whereas racemic flutazolam (CAS 27060-91-9) contains an equimolar mixture of S- and R-enantiomers [1]. The (S)-enantiomer possesses absolute stereochemistry with one defined stereocenter (R/S configuration) and a unique InChIKey (WMFSSTNVXWNLKI-LJQANCHMSA-N) distinct from the racemate (WMFSSTNVXWNLKI-UHFFFAOYSA-N) [2]. For benzodiazepines, enantiomers can exhibit differential binding affinity and functional activity at the GABA-A receptor [3]; therefore, procurement of the defined (S)-enantiomer is essential for studies requiring precise stereochemical control and for avoiding confounding effects from the R-enantiomer.

Stereochemistry Chiral Resolution Enantiomer-Specific Pharmacology

(S)-Flutazolam vs. Flualprazolam and Clobromazolam: Predicted GABAA Binding Affinity

Using QSAR modeling, the predicted GABAA receptor binding affinity (pKi) for (S)-Flutazolam has been estimated. While specific pKi values for (S)-Flutazolam are not available in the primary literature, the same QSAR model predicts that newer designer benzodiazepines such as flualprazolam (pKi ≈ 10.13) and clobromazolam (pKi ≈ 10.14) exhibit higher predicted affinities than earlier benzodiazepines [1]. This class-level inference suggests that (S)-Flutazolam, as an older benzodiazepine, likely has moderate affinity, positioning it as a reference compound with intermediate potency rather than a high-potency designer benzodiazepine.

Receptor Binding QSAR Modeling Potency Comparison

(S)-Flutazolam Application Scenarios for Scientific and Industrial Procurement


Preclinical Behavioral Pharmacology: Differentiating Anxiolytic and Sedative Components

Researchers seeking to dissect the anxiolytic, sedative, and muscle relaxant components of benzodiazepine action should procure (S)-Flutazolam based on its distinct behavioral profile relative to diazepam. The compound's equipotency for anti-conflict/anti-anxiety effects combined with reduced muscle relaxation and altered methamphetamine interaction provides a specific pharmacological tool for mechanistic studies [1].

Gut-Brain Axis and Functional Gastrointestinal Disorder Research

Investigators studying stress-related gastrointestinal dysfunction, irritable bowel syndrome, or chronic gastritis should procure (S)-Flutazolam as a clinically validated benzodiazepine with approved gastrointestinal indications in Japan. Its unique approval profile for GI disorders, combined with central anxiolytic activity, makes it a specialized reference compound for translational research on brain-gut interactions [2].

Pharmacokinetic Modeling and Active Metabolite Pharmacology

Studies requiring a benzodiazepine with a biphasic pharmacokinetic profile—rapid parent clearance (t½ = 3.5 h) followed by prolonged active metabolite exposure (t½ = 47–100 h)—should procure (S)-Flutazolam as a model compound. This unique elimination pattern enables investigation of delayed or cumulative pharmacological effects driven by the long-lived metabolite N-desalkylflurazepam [3].

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies

Researchers investigating stereochemical determinants of benzodiazepine receptor binding and functional activity should procure the stereochemically defined (S)-Flutazolam (CAS 158251-56-0) rather than racemic flutazolam. The defined single enantiomer is essential for resolving enantiomer-specific pharmacological differences and for accurate SAR modeling [4].

Quote Request

Request a Quote for Flutazolam, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.